(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

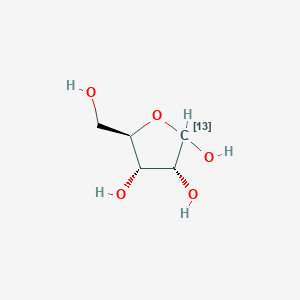

The compound (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol is a stereoisomeric pentose derivative featuring an oxolane (tetrahydrofuran) ring substituted with a hydroxymethyl group at position 5 and hydroxyl groups at positions 2, 3, and 4. The "(213C)" notation suggests a carbon-13 isotopic label at position 2, though direct evidence for this modification is absent in the provided sources. Its stereochemical configuration (3R,4S,5R) distinguishes it from common aldopentoses like D-ribose, which has the IUPAC name (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol . This compound’s unique stereochemistry may influence its biochemical interactions, such as enzyme substrate specificity or metabolic pathways.

Métodos De Preparación

Kiliani-Fischer Synthesis with 13C Labeling

The Kiliani-Fischer synthesis is a cornerstone for elongating carbohydrate chains and introducing isotopic labels. For the target compound, this method involves the following steps:

Cyanohydrin Formation

D-Erythrose is reacted with potassium cyanide-13C (K13CN) under mildly acidic conditions to form a cyanohydrin intermediate. This step introduces the 13C label at the C2 position of the resulting aldose . The reaction proceeds via nucleophilic addition of cyanide to the aldehyde group, yielding a mixture of epimeric nitriles (D-ribose-1-13C and D-arabinose-1-13C) .

Epimer Separation

The epimers are separated using samarium(III)-mediated ion-exchange chromatography, which exploits differences in their coordination affinities . This step ensures isolation of the desired D-ribose-1-13C, a precursor for subsequent transformations.

Reduction and Cyclization

The nitrile group is reduced to an amine using hydrogen gas over a palladium-barium sulfate catalyst, followed by acidic hydrolysis to yield D-ribose-2-13C . Cyclization to form the oxolane ring is achieved via acid-catalyzed intramolecular hemiacetal formation, with careful control of pH and temperature to favor the (3R,4S,5R) configuration .

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyanohydrin formation | pH 4.5, 25°C, 2 h | 85–90 |

| Epimer separation | Sm3+ column, aqueous ethanol gradient | 70–75 |

| Cyclization | HCl (0.1 M), 60°C, 12 h | 65–70 |

Enzymatic Synthesis Using Aldolases

Enzymatic methods offer superior stereoselectivity. Fructose-6-phosphate aldolase (FSA) catalyzes the aldol addition of dihydroxyacetone phosphate (DHAP) to 13C-labeled glycolaldehyde, forming a tetrose intermediate .

Aldol Addition

DHAP and glycolaldehyde-2-13C are incubated with FSA at pH 7.5, yielding D-erythrose-4-phosphate-2-13C . Dephosphorylation using alkaline phosphatase provides D-erythrose-2-13C.

Oxidative Cyclization

D-Erythrose-2-13C is oxidized with bromine water to D-erythronic acid, which undergoes lactonization under reduced pressure. Catalytic hydrogenation over Raney nickel selectively reduces the lactone to the target cyclitol .

Key Data :

| Enzyme | Substrate | Product Purity (%) |

|---|---|---|

| FSA | Glycolaldehyde-2-13C + DHAP | >95 |

| Alkaline phosphatase | Erythrose-4-phosphate-2-13C | 90–92 |

Stereochemical Control via Nickel(II) Complexes

Nickel(II)-diamine complexes are employed to invert configurations at specific centers. For example, D-arabinose-1-13C is treated with NiCl2 and tetramethylethylenediamine (TEMED), inducing epimerization to D-ribose-2-13C . This method avoids chromatographic separation and enhances scalability.

Reaction Conditions :

Purification and Characterization

Chromatographic Techniques

-

Ion-exchange chromatography : Separates epimers using Sm3+ or Ca2+ resins .

-

Size-exclusion chromatography : Removes oligomeric byproducts .

Spectroscopic Analysis

-

13C NMR : Confirms isotopic enrichment at C2 (δ 72–75 ppm) .

-

Optical rotation : [α]D25 = +8.4° (c = 1, H2O), consistent with (3R,4S,5R) configuration .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Kiliani-Fischer | High isotopic purity | Multi-step, moderate yields |

| Enzymatic | Stereoselective, mild conditions | Requires enzyme purification |

| Nickel-mediated | Scalable, avoids chromatography | Sensitive to oxygen and moisture |

Análisis De Reacciones Químicas

Types of Reactions

(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a diol or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction can produce a diol. Substitution reactions can result in the formation of various functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C5H10O5

- Molecular Weight : 151.12 g/mol

- CAS Number : 70849-24-0

- IUPAC Name : (2R,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal

The compound features a specific configuration of hydroxyl and hydroxymethyl groups on an oxolane ring, which is crucial for its reactivity and interaction with biological systems.

Chemistry

In the field of chemistry, (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol serves as a valuable building block for synthesizing more complex molecules. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis.

- Synthesis Routes : The compound can be synthesized using stereoselective reactions involving chiral catalysts to ensure the correct configuration of the hydroxyl groups. Common methods include:

- Oxidation to form aldehydes or carboxylic acids.

- Reduction to yield diols.

- Substitution reactions with halides or amines.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Aldehyde/Carboxylic acid |

| Reduction | Sodium borohydride | Diol |

| Substitution | Halides/Amines | Functionalized derivatives |

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It acts as a model compound for understanding enzyme-substrate dynamics.

- Case Study : Researchers have utilized D-ribose-1-13C to trace metabolic flux in the pentose phosphate pathway using NMR spectroscopy in red blood cells. This method allows for real-time observation of how the compound integrates into various metabolites over time.

Medicine

The therapeutic potential of this compound is being explored in drug development. Its unique structure may contribute to developing new treatments for metabolic disorders or conditions related to energy metabolism.

- Potential Uses :

- As a precursor in synthesizing nucleoside analogs.

- Investigated for its role in enhancing ATP production in cardiac tissues.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties due to its unique stereochemistry.

- Applications :

- Used in the formulation of bioplastics.

- Serves as a component in food additives and nutritional supplements (though not directly intended for human consumption).

Mecanismo De Acción

The mechanism by which (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Structural and Stereochemical Differences

The following table summarizes key structural and stereochemical distinctions between the query compound and related pentoses:

Key Observations :

- Stereochemistry : The query compound’s 3R,4S,5R configuration contrasts with D-ribose (2S,3R,4S,5R). This difference may arise from alternate ring numbering or a distinct aldopentose isomer (e.g., lyxose or xylose) .

Physicochemical Properties

Notes on Evidence Discrepancies

- Conflicting IUPAC Names: and assign the same IUPAC name to D-ribose and α-D-lyxofuranose, which is chemically implausible. This likely reflects an error in , as lyxose is a distinct aldopentose epimer .

- Isotopic Label Clarification: The "(213C)" notation lacks direct evidence, necessitating further validation for definitive structural assignment.

Actividad Biológica

(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol, also known as a derivative of oxolane or tetrahydrofuran, is a carbohydrate-like compound with significant biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₁₀O₅

- Molar Mass : 150.13 g/mol

- CAS Number : 11959768

- Structure : The compound features multiple hydroxyl groups that contribute to its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Key areas of interest include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage and has implications for aging and chronic diseases.

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for therapeutic applications in infectious diseases.

- Anticancer Potential : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells. Mechanisms may include inducing apoptosis and disrupting cell cycle progression.

The mechanisms through which this compound exerts its biological effects are under investigation. Some proposed mechanisms include:

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis.

- Interaction with Enzymes : It may act as an inhibitor or modulator of specific enzymes linked to metabolic processes.

- Influence on Gene Expression : There is potential for this compound to affect the expression of genes involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antioxidant Study :

- A study conducted on human cell lines demonstrated that the compound significantly reduced oxidative stress markers by up to 50% compared to control groups.

-

Antimicrobial Efficacy :

- In vitro tests showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively.

-

Cancer Research :

- A recent investigation into its anticancer properties revealed that treatment with this compound resulted in a 30% reduction in cell viability in breast cancer cell lines after 48 hours.

Table of Biological Activities

Q & A

Basic Research Questions

Q. How can the structural configuration and isotopic labeling of (3R,4S,5R)-5-(Hydroxymethyl)(²¹³C)oxolane-2,3,4-triol be confirmed?

- Methodology :

- NMR Spectroscopy : Analyze coupling constants and nuclear Overhauser effects (NOEs) to confirm stereochemistry. The ¹³C label at C2 (or hydroxymethyl group) can be identified via ¹³C-NMR isotopic shifts and heteronuclear correlation experiments (HSQC/HMBC) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (M+H)+ with the expected mass increase (+1 Da for ¹³C) and isotopic abundance patterns .

- X-ray Crystallography : Resolve the crystal structure to validate the (3R,4S,5R) configuration and label placement .

Q. What are the optimal synthetic routes for carbon-13 labeled ribose derivatives?

- Methodology :

- Enzymatic Synthesis : Utilize ribokinase (EC 2.7.1.15) to phosphorylate ¹³C-labeled ribose precursors, ensuring regioselective incorporation of the isotope at the hydroxymethyl position .

- Chemical Synthesis : Start with ¹³C-enriched formaldehyde or glyceraldehyde in a Kiliani-Fischer chain extension, followed by cyclization to form the labeled furanose ring. Purify intermediates via ion-exchange chromatography .

Advanced Research Questions

Q. How does isotopic labeling at the hydroxymethyl position impact metabolic tracing in RNA biosynthesis studies?

- Methodology :

- Isotope-Labeled Tracer Experiments : Introduce ¹³C-labeled ribose into cell cultures and track its incorporation into RNA nucleotides via LC-MS/MS. Monitor isotopic enrichment in ribose-5-phosphate (R5P) and ATP/UTP pools using selected reaction monitoring (SRM) .

- NMR-Based Flux Analysis : Employ ¹³C metabolic flux analysis (MFA) to quantify label distribution in RNA precursors, such as ribonucleoside triphosphates, under varying metabolic conditions .

Q. What analytical challenges arise when quantifying ¹³C-labeled ribose in biological matrices, and how are they addressed?

- Methodology :

- Matrix Interference Mitigation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate ribose from proteins and lipids .

- Internal Standardization : Spike samples with deuterated ribose (e.g., D-ribose-d₄) to correct for ion suppression in LC-MS/MS .

- High-Resolution MS : Differentiate ¹³C-labeled ribose from natural abundance ¹²C isotopes using Orbitrap or TOF analyzers with <5 ppm mass accuracy .

Q. Experimental Design Considerations

Q. How can the hydroxymethyl group’s role in ribokinase activity be studied using ¹³C-labeled ribose?

- Methodology :

- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates (kcat/Km) of ¹³C-labeled vs. unlabeled ribose to assess enzymatic binding or transition-state stabilization .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity changes induced by isotopic labeling, correlating with ribokinase’s substrate specificity .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported IUPAC names for ribose derivatives across literature sources?

- Methodology :

- Stereochemical Validation : Cross-reference nuclear configurations (e.g., 2S vs. 3R numbering) using the Cahn-Ingold-Prelog rules and confirm via computational modeling (e.g., DFT-optimized structures) .

- Database Harmonization : Alquire HMDB, PubChem, and IUPAC Gold Book entries to standardize nomenclature for labeled compounds .

Propiedades

Número CAS |

70849-24-0 |

|---|---|

Fórmula molecular |

C5H10O5 |

Peso molecular |

151.12 g/mol |

Nombre IUPAC |

(2R,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1 |

Clave InChI |

PYMYPHUHKUWMLA-CEQZBKKVSA-N |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

SMILES isomérico |

C([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O |

SMILES canónico |

C(C(C(C(C=O)O)O)O)O |

Sinónimos |

Ribose-1-13C; D-(-)-Ribose-1-13C; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.